

The Discovery and History of Pantoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoic acid, chemically known as (2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid, is a crucial chiral molecule that serves as a fundamental building block for the synthesis of pantothenic acid (Vitamin B5) and, consequently, Coenzyme A (CoA). The history of **pantoic acid** is inextricably linked to the discovery and elucidation of the structure of pantothenic acid, a journey that unfolded in the 1930s and 1940s. This technical guide provides a comprehensive overview of the discovery, synthesis, and biosynthesis of **pantoic acid**, tailored for an audience in the fields of scientific research and drug development.

Historical Timeline of Discovery

The journey to identifying **pantoic acid** began with the study of a then-unidentified growth factor for yeast. In 1933, Roger J. Williams, a prominent American biochemist, discovered and isolated a substance he named "pantothenic acid," derived from the Greek word "pantothen," meaning "from everywhere," due to its ubiquitous presence in biological tissues.[1]

The chemical structure of pantothenic acid remained a puzzle until the late 1930s. A significant breakthrough occurred in 1940 when Williams and Major reported that pantothenic acid is an amide composed of β -alanine and a novel α, γ -dihydroxy- β, β -dimethylbutyric acid, which they named **pantoic acid**.[2] This was determined through the degradation of pantothenic acid isolated from liver.[2]



Concurrently, the total synthesis of pantothenic acid was achieved in 1940 by a team of researchers at Merck & Co., including Eric T. Stiller, Stanton A. Harris, Jacob Finkelstein, John C. Keresztesy, and Karl Folkers.[2] This landmark achievement confirmed the proposed structure of pantothenic acid and, by extension, that of **pantoic acid**. Their synthesis involved the preparation of the lactone form of **pantoic acid**, known as pantolactone.

Quantitative Data from Early Syntheses

The early researchers meticulously documented the physical and chemical properties of the compounds they synthesized. The following table summarizes key quantitative data from the pivotal 1940 synthesis by Stiller and his colleagues.

Compound/Parameter	Value	Reference
α,α-Dimethyl-β- hydroxypropionaldehyde		
Melting Point	96-97°C	[2]
dl-Pantolactone		
Yield from Racemate Resolution (as quinine salt)	84%	
d(-)-Pantolactone		
Specific Rotation [α]D	-50.7° (c=2.05 in H2O)	
Melting Point	91°C	
I(+)-Pantolactone		_
Specific Rotation [α]D	+50.1° (c=2 in H2O)	
Melting Point	91°C	-
Sodium d-Pantothenate		-
Specific Rotation [α]D	+28.2° (in water)	

Experimental Protocols



Chemical Synthesis of Racemic Pantolactone (Stiller et al., 1940)

The first step in the total synthesis of pantothenic acid was the preparation of racemic α -hydroxy- β , β -dimethyl- γ -butyrolactone (pantolactone). The following protocol is adapted from the 1940 publication by Stiller, Harris, Finkelstein, Keresztesy, and Folkers.

Step 1: Synthesis of α,α -Dimethyl- β -hydroxypropionaldehyde

- A mixture of 200 g of isobutyraldehyde and 224 g of 40% formalin is stirred in an ice-bath.
- 160 g of potassium carbonate is added in small portions at a rate that the temperature of the reaction mixture does not exceed 20°C.
- After the addition is complete, the mixture is stirred for an additional two hours at room temperature.
- The layers are separated, and the aqueous layer is extracted with ether.
- The ether extracts are combined with the aldehyde layer and dried over anhydrous sodium sulfate.
- The ether is removed by distillation, and the residual oil is distilled under reduced pressure.
 The fraction boiling at 83-86°C at 15 mm is collected and crystallizes upon standing.
- Recrystallization from alcohol and drying at 60°C in a vacuum yields the purified product with a melting point of 96-97°C.

Step 2: Synthesis of Racemic Pantolactone

- The α,α-dimethyl-β-hydroxypropionaldehyde is converted to its cyanohydrin.
- The cyanohydrin is then subjected to acidic hydrolysis and simultaneous lactonization to yield racemic pantolactone.

Step 3: Resolution of Racemic Pantolactone



- The racemic pantolactone is resolved using quinine. The quinine salt of the l(-)-pantoic acid is less soluble and crystallizes out.
- This resolution process yields the quinine salt of the I(-)-acid in an 84% yield from the racemate.
- The optically active lactones are then regenerated from their respective salts.

Biosynthesis of Pantoic Acid

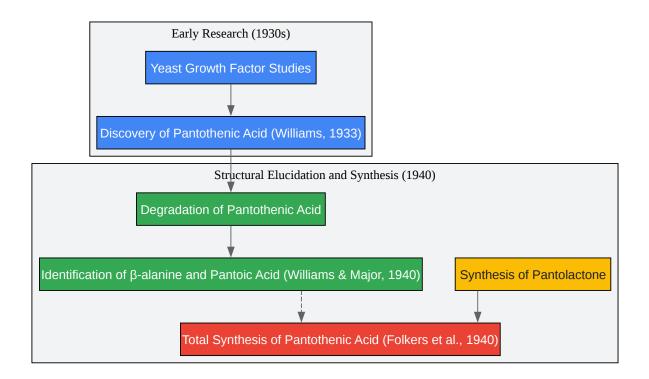
In most microorganisms and plants, **pantoic acid** is synthesized de novo. The pathway begins with an intermediate from the valine biosynthesis pathway, α -ketoisovalerate.

- Formation of Ketopantoate: α-ketoisovalerate undergoes hydroxymethylation, catalyzed by the enzyme ketopantoate hydroxymethyltransferase. This reaction adds a hydroxymethyl group to α-ketoisovalerate to form ketopantoate.
- Reduction to Pantoate: The ketopantoate is then reduced to pantoate (the ionized form of pantoic acid) by the enzyme ketopantoate reductase. This step utilizes NADPH as a reducing agent.

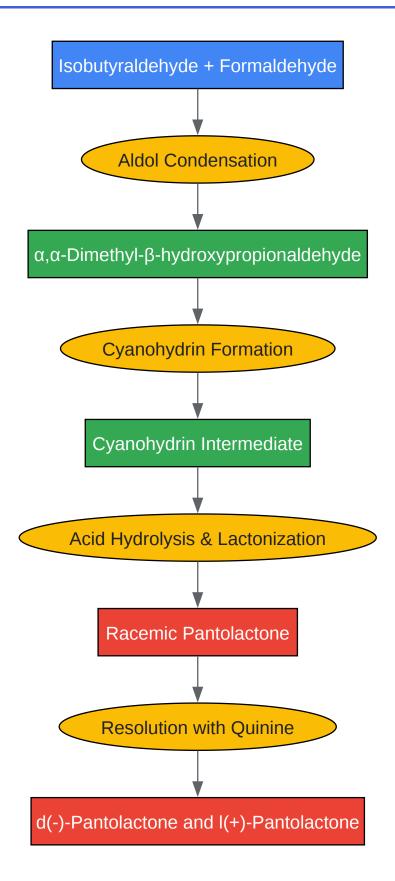
Visualizations

Logical Relationship: Discovery of Pantoic Acid

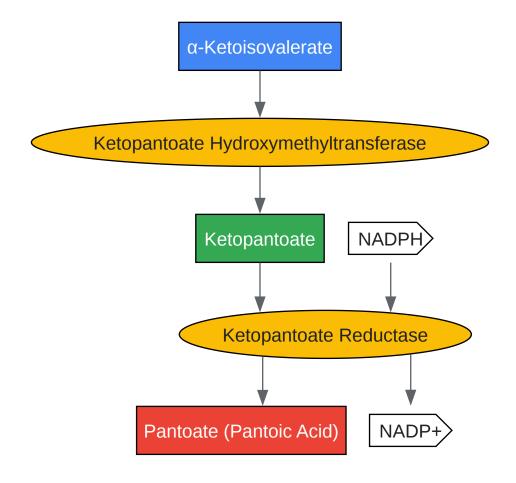












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- To cite this document: BenchChem. [The Discovery and History of Pantoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b196212#discovery-and-history-of-pantoic-acid]

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